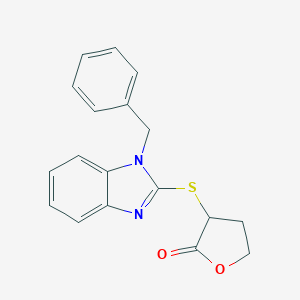
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
説明
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as DTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
科学的研究の応用
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits potent cytotoxicity against cancer cells, especially in breast cancer and lung cancer cell lines. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has shown promising results in treating neurological disorders such as Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but several studies suggest that it acts by inhibiting the activity of various enzymes and signaling pathways. For instance, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to activate the AMPK signaling pathway, which is involved in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects, such as inducing apoptosis in cancer cells, reducing inflammation, and improving cognitive function. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in treating metabolic disorders such as diabetes.
実験室実験の利点と制限
One of the advantages of using 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its high potency and selectivity towards cancer cells. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is its low solubility in aqueous solutions, which could affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One of the areas of interest is to investigate the potential of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in combination therapy with other anticancer agents. Another area of research is to explore the molecular targets of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and its downstream signaling pathways. Furthermore, the development of novel formulations and delivery systems for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide could enhance its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in animal models and clinical trials could provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is a promising compound that has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The synthesis method of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is simple and efficient, and the compound exhibits potent cytotoxicity and anti-inflammatory properties. 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has several biochemical and physiological effects, and its low toxicity profile makes it a promising candidate for further preclinical and clinical studies. Finally, the investigation of future directions for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide research could provide valuable insights into its therapeutic potential.
特性
製品名 |
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C11H8Cl2N2OS |
分子量 |
287.2 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(5-9(8)13)6-10(16)15-11-14-3-4-17-11/h1-5H,6H2,(H,14,15,16) |
InChIキー |
MHBBSGWHONRJOW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)NC2=NC=CS2)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1CC(=O)NC2=NC=CS2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270145.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)
![4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270149.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B270150.png)
![4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B270161.png)

![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate](/img/structure/B270167.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}but-2-ynyl 2-furoate](/img/structure/B270168.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate](/img/structure/B270169.png)